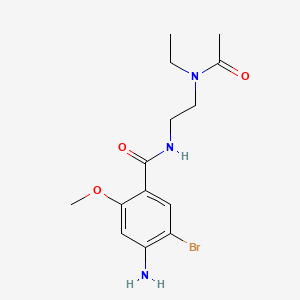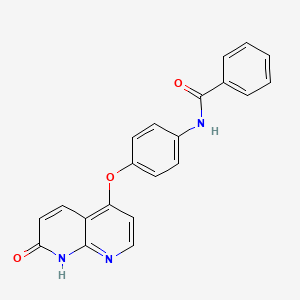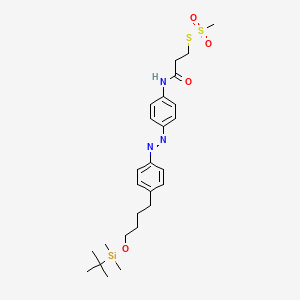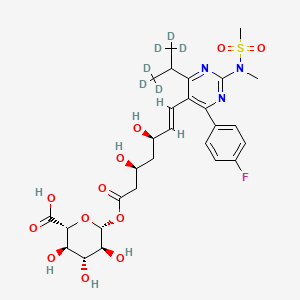
(2S,3S,11bR)-Dihydrotetrabenazine D-Val
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,11bR)-Dihydrotetrabenazine D-Val is a highly specialized chemical compound that holds immense value for researchers and scientists working in various fields. This compound is a crucial component in the exploration of amino acid-related compounds and their applications .
Métodos De Preparación
The synthetic routes and reaction conditions for (2S,3S,11bR)-Dihydrotetrabenazine D-Val are not widely documented in publicly available sources. it is known that the compound is synthesized through complex organic reactions involving multiple steps. Industrial production methods likely involve the use of advanced chemical synthesis techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
(2S,3S,11bR)-Dihydrotetrabenazine D-Val undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2S,3S,11bR)-Dihydrotetrabenazine D-Val has a wide range of scientific research applications. It is used in the study of amino acid-related compounds and their biological activities. In chemistry, it serves as a reference compound for the development of new synthetic methodologies. In biology and medicine, it is used to investigate the mechanisms of action of related compounds and their potential therapeutic applications. In industry, it is utilized in the production of specialized chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of (2S,3S,11bR)-Dihydrotetrabenazine D-Val involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to the compound’s structure and functional groups .
Comparación Con Compuestos Similares
(2S,3S,11bR)-Dihydrotetrabenazine D-Val is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include tetrabenazine and its related impurities. The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties .
Propiedades
Fórmula molecular |
C24H38N2O4 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
[(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23+/m0/s1 |
Clave InChI |
GEJDGVNQKABXKG-JBYGMCGMSA-N |
SMILES isomérico |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@@H](C(C)C)N)OC)OC |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)

![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)

![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)





![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)
